molecular formula C4H9NO2 B071820 (3R,4R)-pyrrolidine-3,4-diol CAS No. 186393-31-7

(3R,4R)-pyrrolidine-3,4-diol

Cat. No. B071820
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-QWWZWVQMSA-N
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Description

Synthesis Analysis

Synthesis of pyrrolidine derivatives, including "(3R,4R)-pyrrolidine-3,4-diol," often involves multi-component reactions or 1,3-dipolar cycloaddition reactions. For instance, a three-component reaction has been employed to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, a related compound, which demonstrates the versatility in synthesizing pyrrolidine derivatives (Nguyen & Dai, 2023). Additionally, a formal [4+1] approach for synthesizing pyrrolidines from unactivated terminal alkenes and nitrene sources highlights the innovative strategies in the synthesis of pyrrolidine structures (Lee, Lei, & Rovis, 2019).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often elucidated using 1D and 2D NMR techniques, alongside high-resolution mass spectrometry (HRMS). Such detailed structural determination supports the understanding of the compound's framework and potential reactive sites. The structural analysis is crucial for further modifications and understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, including acylation, which has been used to synthesize 3-acyltetramic acids from pyrrolidine-2,4-diones. This process involves the use of acid chlorides and Lewis acids, demonstrating the reactivity of the pyrrolidine nucleus towards functional group transformations (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including "(3R,4R)-pyrrolidine-3,4-diol," are influenced by their molecular structure. These compounds exhibit specific crystalline forms, melting points, and solubility characteristics relevant to their application in synthesis and potential drug formulation. Studies on related compounds have utilized X-ray diffraction to reveal detailed crystal structures, providing insights into the compound's physical state and stability (Shalaby et al., 2014).

Scientific Research Applications

  • Factor Xa Inhibitor : A study by Anselm et al. (2010) explored a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides as factor Xa inhibitors. The clinical candidate from this series showed excellent selectivity and good pharmacokinetic properties, leading to its use in a Phase I clinical study (Anselm et al., 2010).

  • Cancer Cell Growth Inhibition : Fiaux et al. (2005) synthesized new substituted pyrrolidine-3,4-diol derivatives, finding that specific derivatives were potent and selective inhibitors of jack bean alpha-mannosidase. These derivatives showed potential in inhibiting the growth of human glioblastoma and melanoma cells, displaying selectivity towards tumor cells compared to normal cells (Fiaux et al., 2005).

  • Synthesis of N-Substituted Pyrrolidine Diols : Martins et al. (2008) described a short synthesis method for trans-pyrrolidine diols. Their study included cytotoxicity tests and antioxidant tests using these compounds, though no significant activity was observed (Martins et al., 2008).

  • Glycosidase Inhibitors and Anticancer Activity : Steimer et al. (2014) prepared novel pyrrolidine 3,4-diol derivatives as alpha-mannosidase inhibitors. These compounds demonstrated specific but moderate activity as inhibitors and showed antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).

  • Synthesis for Glycosidase Inhibitors : Lysek and Vogel (2004) synthesized N-Substituted pyrrolidine-3,4-diols derived from tartaric acid. Some of these compounds showed modest inhibitory activities toward various glycosidases, with particular effectiveness against alpha-D-mannosidases (Lysek & Vogel, 2004).

Future Directions

The future directions for research on (3R,4R)-pyrrolidine-3,4-diol could involve further exploration of its synthesis, properties, and potential applications. For example, there is ongoing research into the development of tau PET tracers for non-AD tauopathies . Additionally, the development of a circular economy—a system that aims to reduce, reuse, and recycle materials—could potentially impact the production and use of chemical compounds like (3R,4R)-pyrrolidine-3,4-diol .

properties

IUPAC Name

(3R,4R)-pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467576
Record name (3R,4R)-pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-pyrrolidine-3,4-diol

CAS RN

186393-31-7, 1104000-68-1
Record name (3R,4R)-pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-pyrrolidine-3,4-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Łysek, P Vogel - Helvetica chimica acta, 2004 - Wiley Online Library
N‐Substituted (3S,4S)‐ and (3R,4R)‐pyrrolidine‐3,4‐diols 9 and 10, respectively, were derived from (+)‐L‐ and (−)‐D‐tartaric acid, respectively. Compounds 9k, 9l, and 9m with the N‐…
Number of citations: 21 onlinelibrary.wiley.com
CB Yi, ZY She, YF Cheng, J Qu - Organic letters, 2018 - ACS Publications
A redox-neutral α-C–H oxygenation of commercially available pyrrolidin-3-ol with a monoprotected p-quinone generated an N-aryliminium ion intermediate, which reacted in situ with …
Number of citations: 28 pubs.acs.org
LR Guerreiro, EP Carreiro, L Fernandes… - Bioorganic & medicinal …, 2013 - Elsevier
The design and synthesis of a small library of pyrrolidine iminocyclitol inhibitors with a structural similarity to 1,4-dideoxy-1,4-imino-d-arabitol (DAB-1) is reported. This library was …
Number of citations: 58 www.sciencedirect.com
EP Carreiro, P Louro, G Adriano, RA Guedes… - Bioorganic …, 2014 - Elsevier
Thirteen pyrrolidine-based iminosugar derivatives have been synthesized and evaluated for inhibition of α-glucosidase from rat intestine. The compounds studied were the non-hydroxy, …
Number of citations: 36 www.sciencedirect.com
U Seneviratne, S Antsypovich, DQ Dorr… - Chemical research in …, 2010 - ACS Publications
1,2,3,4-Diepoxybutane (DEB) is a carcinogenic metabolite of 1,3-butadiene (BD), an important industrial and environmental chemical present in urban air and in cigarette smoke. DEB is …
Number of citations: 14 pubs.acs.org
U Seneviratne, S Antsypovich, M Goggin… - Chemical research in …, 2010 - ACS Publications
1,2,3,4-Diepoxybutane (DEB) is considered the ultimate carcinogenic metabolite of 1,3-butadiene, an important industrial chemical and environmental pollutant present in urban air. …
Number of citations: 49 pubs.acs.org
S Wickramaratne, CL Seiler… - Current protocols in …, 2015 - Wiley Online Library
Post‐oligomerization synthesis is a useful technique for preparing site‐specifically modified DNA oligomers. This approach involves site‐specific incorporation of inherently reactive …
U Seneviratne, S Wickramaratne… - Medicinal Chemistry …, 2021 - Springer
Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral and anticancer therapy, respectively. The …
Number of citations: 3 link.springer.com
UI Seneviratne - 2010 - conservancy.umn.edu
1,2,3,4-Diepoxybutane (DEB) is considered the ultimate carcinogenic metabolite of 1,3-butadiene, an important industrial chemical and environmental pollutant present in urban air. …
Number of citations: 0 conservancy.umn.edu
C Chevrier, A Defoin, C Tarnus - Bioorganic & medicinal chemistry, 2007 - Elsevier
Cyclic d- and l-4-aminothreose were synthesised from ethyl d- and l-tartrate, respectively. d-Aminothreose was a potent inhibitor of α-glucosidase and of α-mannosidase. From the …
Number of citations: 19 www.sciencedirect.com

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